molecular formula C26H17B B1291624 9-(4-Bromophenyl)-10-phenylanthracene CAS No. 625854-02-6

9-(4-Bromophenyl)-10-phenylanthracene

Cat. No.: B1291624
CAS No.: 625854-02-6
M. Wt: 409.3 g/mol
InChI Key: LDFCHUHQZQRSHF-UHFFFAOYSA-N
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Description

9-(4-Bromophenyl)-10-phenylanthracene, also known as 9-BPPA, is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a white, crystalline solid that has been used in a variety of scientific research applications due to its unique properties. 9-BPPA is an aromatic compound with a molecular weight of 397.34 g/mol, and its structure consists of two fused benzene rings connected by a single bromine atom. It is a stable compound that has been used in a variety of scientific research applications.

Scientific Research Applications

Photophysical Characterization and Applications in OLEDs

9-(4-Bromophenyl)-10-phenylanthracene, a derivative of anthracene, is significant in photophysical studies, particularly in the context of OLEDs (Organic Light Emitting Diodes) and triplet–triplet annihilation upconversion (TTA-UC). Research on various 9,10-substituted anthracenes, including those with phenyl substituents, highlights their potential in designing blue-emitting materials. These derivatives have been utilized as annihilators in TTA-UC systems, demonstrating effective upconversion quantum yields (Gray et al., 2015).

Fluorescence Probes and Laser Dyes

Derivatives of phenylanthracene, like this compound, show high fluorescence. They are explored as potential laser dyes and fluorescent probes for biomolecular structures. The geometries and transition moment directions of these compounds are critical for their application in fluorescence anisotropy measurements (Nowak & Wierzbowska, 1996).

Electrocatalytic Reactions

In the field of electrocatalysis, 9-phenylanthracene derivatives have been used in micellar catalysis for redox reactions of non-polar substrates. These studies provide insights into the kinetics and altered reaction mechanisms in different environments, such as aqueous media compared to isotropic solvents (Rusling et al., 1988).

Optoelectronic Properties

The planarization of 9-phenylanthracene derivatives can significantly increase their electron-donating character and induce shifts in absorption. This aspect renders them promising for the development of fluorescent materials, which are important in optoelectronics (Iwahara et al., 2016).

Organic Light-Emitting Diodes (OLEDs)

Specific anthracene derivatives, including those related to this compound, have been identified as promising materials for OLEDs, particularly in the context of blue OLEDs. Their high thermal stability, electrochemical reversibility, and wide band gaps make them suitable for use as host and hole-transporting materials in OLEDs (Sarsah et al., 2013).

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 9-(4-Bromophenyl)-10-phenylanthracene may also interact with various cellular targets.

Mode of Action

It’s worth noting that similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Compounds with similar structures have been associated with various biological activities, suggesting that they may affect a range of biochemical pathways . For instance, they may influence the production of reactive oxygen species (ROS), which are involved in various cellular processes and can increase dramatically under cellular damage .

Pharmacokinetics

Similar compounds have been studied for their biological and pharmacological activities , suggesting that this compound may have comparable properties

Result of Action

Similar compounds have shown a variety of biological activities , suggesting that this compound may have comparable effects. For instance, it may influence the production of reactive oxygen species (ROS), which can lead to various cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, certain flame retardants, such as polybrominated diphenyl ethers, are extremely persistent in the environment, causing serious environmental risks Therefore, the environmental persistence of this compound could potentially influence its action and efficacy

Safety and Hazards

As with many chemical compounds, it’s important to handle “9-(4-Bromophenyl)-10-phenylanthracene” with care. It’s likely that this compound could cause skin and eye irritation, and it may be harmful if swallowed or inhaled .

Future Directions

The future directions for research on “9-(4-Bromophenyl)-10-phenylanthracene” would likely depend on its specific applications. For example, if it’s being used in the development of OLEDs, future research might focus on improving its light-emitting properties or its stability .

Properties

IUPAC Name

9-(4-bromophenyl)-10-phenylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17Br/c27-20-16-14-19(15-17-20)26-23-12-6-4-10-21(23)25(18-8-2-1-3-9-18)22-11-5-7-13-24(22)26/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFCHUHQZQRSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622777
Record name 9-(4-Bromophenyl)-10-phenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625854-02-6
Record name 9-(4-Bromophenyl)-10-phenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1.0 g (2.63 mmol) of 9-iodo-10-phenylanthracene, 542 mg (2.70 mmol) of p-bromo phenylboronic acid, 46 mg (0.03 mmol) of tetrakis(triphenylphosphine)palladium(0) (abbreviation: Pd(PPh3)4), 3 mL (6 mmol) of potassium carbonate aqueous solution (2 mol/L), and 10 mL of toluene was stirred for nine hours at 80° C. After reaction, toluene was added and filtration was carried out using florisil, celite, and alumina. A filtrate was washed with water and saturated saline, and then dried with magnesium sulfate. After the mixture was subjected to natural filtration, the filtrate was concentrated, and when it was recrystallized with chloroform and hexane, 562 mg of 9-phenyl-10-(4-bromophenyl)anthracene that was a target substance is obtained as a light brown solid at a yield of 45% (Synthesis scheme (b-4)).
Name
9-iodo-10-phenylanthracene
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
542 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
46 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

An amount of 2.46 g (8.26 mmol) of 10-phenylanthracene-9-boronic acid synthesized in the same manner as in Exemplary Synthesis 2, 9.75 g (41.3 mmol) of p-dibromobenzene, and 250 mg of tetrakis triphenylphosphine palladium as catalysis were dissolved in a mixed solvent of 60 ml of toluene and 15 ml of ethanol. Then, 30 ml of 2M sodium carbonate solution was added and allowed to react at 90° C. for 12 hours. After the reaction was completed, the organic layer was separated and purified by column chromatography to obtain 1.48 g (3.62 mmol) of 9-phenyl-10-(4-bromophenyl)anthracene. The yield was 43.8%.
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
9.75 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis triphenylphosphine palladium
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

1.0 g (2.63 mmol) of 9-iodo-10-phenylanthracene, 542 mg (2.70 mmol) of p-bromophenylboronic acid, 46 mg (0.03 mmol) of Pd(PPh3)4, 3 ml (6 mmol) of 2 mol/L potassium carbonate (K2CO3) solution, and 10 ml of toluene were stirred for 9 hours at 80° C. After the reaction, toluene was added, and the mixture was filtered through Florisil, Celite, and alumina. The filtrate was washed with water and a saturated saline solution, then dried with magnesium sulfate. After natural filtration, the filtrate was concentrated, and recrystallized with chloroform and hexane. The target substance of 9-(4-bromophenyl)-10-phenylanthracene was obtained as a light brown solid, weighing 562 mg in a yield of 45% (synthesis scheme (j-6)).
Name
9-iodo-10-phenylanthracene
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
542 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
46 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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